ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound belonging to the isoquinoline family This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a Pictet-Spengler cyclization reaction to form the dihydroisoquinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: Similar in structure but contains a pyrazole ring instead of an isoquinoline core.
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another related compound with a pyrazole ring and similar functional groups.
Uniqueness
Ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups and the dihydroisoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-3-23-19(21)20-13-12-14-6-4-5-7-17(14)18(20)15-8-10-16(22-2)11-9-15/h4-11,18H,3,12-13H2,1-2H3 |
InChI Key |
DHLYEXQLQNNWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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